3-(4-Methylpiperazin-1-YL)-1H-indole
Overview
Description
3-(4-Methylpiperazin-1-YL)-1H-indole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
A novel series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and analyzed for their cytotoxic activities against human cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116). These compounds showed comparable activity to the reference drug 5-fluorouracil, with some derivatives exhibiting lower IC50 concentrations, indicating potent cytotoxic effects (Koksal et al., 2012).
DNA Minor Groove Binding
Research on 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole highlighted its synthesis from related indole derivatives. This compound was evaluated as a DNA ligand, suggesting potential applications in studying DNA interactions (Clark et al., 1998).
Antimycobacterial Effect
A study on 3-[(4-arylpiperazin-1-yl)methyl]indoles demonstrated their effectiveness in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Malinka & Świątek, 2004).
Bioactivity in Marine Drugs
A new alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, was isolated from a deep-sea actinomycete. This compound displayed weak antimicrobial activity and no cytotoxicity on human liver cell lines, suggesting potential applications in marine drug discovery (Yang et al., 2012).
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWFZGVUTXGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696864 | |
Record name | 3-(4-Methylpiperazin-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859164-44-6 | |
Record name | 3-(4-Methylpiperazin-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.